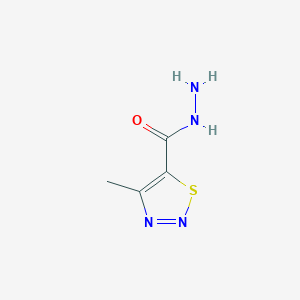

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

Description

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a heterocyclic compound featuring a thiadiazole core substituted with a methyl group at position 4 and a carbohydrazide moiety at position 3. Its synthesis typically involves condensation reactions of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with aldehydes or ketones under reflux conditions or microwave irradiation . The compound serves as a versatile intermediate for synthesizing hydrazone derivatives, which exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Propriétés

IUPAC Name |

4-methylthiadiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)10-8-7-2/h5H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZCCHUUSZFPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362901 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75423-15-3 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

- Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in ethanol.

- Add hydrazine hydrate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide undergoes various chemical reactions, including:

Condensation Reactions: Reacts with aldehydes and ketones to form hydrazone derivatives.

Oxidation Reactions: Can be oxidized to form corresponding oxides.

Substitution Reactions: Undergoes nucleophilic substitution reactions due to the presence of the hydrazide group.

Common Reagents and Conditions

Condensation Reactions: Typically carried out in ethanol with aldehydes or ketones under reflux conditions.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution Reactions: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

Hydrazone Derivatives: Formed from condensation reactions with aldehydes or ketones.

Oxides: Formed from oxidation reactions.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a chemical compound with diverse applications in agricultural chemistry, pharmaceutical development, material science, environmental science, and analytical chemistry . It has the molecular formula C4H6N4OS .

Studies and Research Findings

- Antimycobacterial Activity and Cytotoxicity : A study assessed the antimycobacterial activity and cytotoxicity of several compounds, including 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives . Compound 3d , a 4-hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone derivative, exhibited the highest antimycobacterial activity (MIC = 0.0730 µM) and minimal cytotoxicity against human embryonic kidney cells and mouse fibroblast cell lines .

- Organotin Derivatives : Triorganotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3] derivatives show high growth inhibition percentage at 50 μg/mL in vitro .

- 2-Amino-1,3,4-thiadiazole derivatives : A number of 2-amino-1,3,4-thiadiazoles substituted at C-5 of the thiadiazole ring with the phenyl or phenol group showed moderate to significant antibacterial and antifungal activities against Gram-positive bacteria (S. aureus and B. cereus), Gram-negative bacteria (E. coli and P. aeruginosa) and fungal strains (A. niger and Aspergillus fumigatus) compared to standard drugs, streptomycin and fluconazole . The compounds possessing the p-nitroaniline moiety showed the most promising antibacterial and antifungal properties .

Mécanisme D'action

The mechanism of action of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell wall synthesis by interacting with key enzymes involved in the process. The compound’s hydrazide group allows it to form stable complexes with metal ions, which can disrupt essential biological pathways in microorganisms.

Comparaison Avec Des Composés Similaires

Core Modifications

- Thiadiazole vs. Thiazole Derivatives : Unlike thiazole-based carbohydrazides (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide), the thiadiazole core in 4-methyl-1,2,3-thiadiazole-5-carbohydrazide introduces enhanced electronic effects due to the sulfur and nitrogen atoms, improving interactions with biological targets .

- Substituent Effects : Derivatives with electron-donating groups (e.g., methoxy or methyl) on aromatic rings exhibit higher antioxidant activity, while electron-withdrawing groups (e.g., chloro, fluoro) enhance cytotoxicity and antimicrobial potency .

Physicochemical Properties

Solubility and Stability

- This compound derivatives are generally stable solids soluble in DMSO, ethanol, and methanol. Derivatives with polar substituents (e.g., hydroxyl or methoxy groups) show improved aqueous solubility .

Spectral Characteristics

- NMR Data : Azomethine protons (CH=N) resonate at 8.08–8.38 ppm in $^1$H NMR, while hydrazide NH protons appear at 11.73–12.25 ppm. $^{13}$C NMR signals for C=O and C=N are observed at 162.57–163.19 ppm and 143.04–149.48 ppm, respectively .

Table 2: Spectral Data of Selected Compounds

| Compound | $^1$H NMR (δ, ppm) | $^{13}$C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3c (Indole derivative) | 8.38 (CH=N) | 162.57 (C=O) | |

| 5a–k (Sulfonyl hydrazones) | 8.08–8.38 (CH=N) | 144.62–149.48 (C=N) |

Antimicrobial Activity

- Active Derivatives : Compounds 2, 3, 5, 6, 8, 9, and 14–16 show MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Candida albicans .

- Inactive Derivatives : Compounds 4, 7, 10, 11, 12, and 13 lack activity, likely due to steric hindrance from bulky substituents .

Anticancer and Antioxidant Activity

- Thiazole-carbohydrazide derivatives (e.g., compound 7b) exhibit potent anticancer activity against HepG-2 cells (IC$_{50}$ = 1.61 µg/mL) .

- Antioxidant activity is superior in derivatives with para-methoxy substituents (e.g., 5i and 5c), showing 80–90% free radical scavenging at 50 µM .

Toxicity and Pharmacokinetic Profiles

- Aroylhydrazones derived from this compound exhibit low in vivo toxicity in zebrafish models, with LD$_{50}$ > 1000 mg/kg .

Activité Biologique

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitubercular research. This article explores the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Synthesis

This compound is synthesized through condensation reactions with various aldehydes, leading to a series of hydrazone derivatives. The core structure includes a thiadiazole ring, which is crucial for its biological activity. The synthesis generally yields high efficiency (57–98%) and allows for modifications that enhance bioactivity.

Antimicrobial Activity

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimycobacterial activity against Mycobacterium tuberculosis. For instance, a study reported that several derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.32 µM, comparable to the standard drug isoniazid (INH) .

Table 1: Antimycobacterial Activity of Thiadiazole Derivatives

| Compound | MIC (µM) | Selectivity Index (SI) HEK-293 | Selectivity Index (SI) CCL-1 |

|---|---|---|---|

| 3d | 0.073 | 3516 | 2979 |

| 5g | 0.076 | Not reported | Not reported |

| 5k | 0.0716 | Not reported | Not reported |

The compound 3d , which includes a phenyl substituent with hydroxy and methoxy groups, exhibited the highest activity and minimal cytotoxicity against normal cell lines .

Broad-Spectrum Antimicrobial Activity

In addition to its antimycobacterial properties, derivatives of this compound have shown significant activity against Gram-positive bacteria. One derivative demonstrated an MIC of 1.95–15.62 µg/mL against various strains of Staphylococcus aureus, outperforming nitrofurantoin in some cases .

Other Biological Activities

Antifungal and Anticancer Properties

Research indicates that compounds derived from 4-methyl-1,2,3-thiadiazole also exhibit antifungal activities. For example, certain derivatives were effective against Alternaria solani, a common plant pathogen . Furthermore, preliminary studies suggest anticancer potential; however, detailed investigations are necessary to establish these effects conclusively .

Case Studies

Case Study: Efficacy Against Tuberculosis

A critical study evaluated the efficacy of a novel hydrazone derivative containing the thiadiazole moiety in a murine model of tuberculosis. The compound was administered at varying doses (up to 2000 mg/kg), showing no adverse effects and highlighting its potential as a safe therapeutic agent .

Q & A

Q. Basic Characterization Techniques

- Spectroscopy : IR confirms hydrazide (-NH) and azomethine (-C=N) bonds. ¹H/¹³C NMR identifies aromatic protons and methoxy/methyl groups (e.g., δ 2.97 ppm for CH₃ in HL) .

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ at 392.1166 for antifungal derivatives) .

- Thermal Analysis : TGA-DTA assesses decomposition patterns (e.g., ligand stability up to 200°C) .

Advanced Challenges

Ambiguities in geometry (octahedral vs. tetrahedral) for metal complexes are resolved using magnetic moment measurements and electronic spectra. For example, Ni(II) complexes exhibit tetrahedral geometry due to d⁸ configuration, while Fe(II)/Co(II) adopt octahedral structures .

What biological activities have been reported for these compounds?

Q. Basic Screening

- Antimicrobial Activity : Most metal complexes (e.g., Co(II), Cu(II)) show moderate activity against Streptococcus aureus (MIC: 12.5–25 µg/mL) and antifungal effects against Trychophyton rubrum .

- Antioxidant Potential : Derivatives with electron-donating groups (e.g., methoxy, methyl) exhibit radical scavenging in DPPH assays (IC₅₀: 10–15 µM) .

Advanced Mechanistic Insights

The antifungal agent HTS06170 targets fungal Ole1 (Δ⁹ fatty acid desaturase), disrupting membrane integrity. SAR studies reveal para-substituted halogens (Cl, Br) enhance cytotoxicity (e.g., IC₅₀: 8 µM against HeLa cells) .

How can synthetic yields and reaction kinetics be optimized?

Q. Methodological Approaches

- Solvent Selection : Methanol or ethanol enhances solubility of hydrazide intermediates.

- Catalysis : Glacial acetic acid accelerates Schiff base formation via protonation of the carbonyl group .

- Microwave Parameters : Irradiation at 160 W for 5–10 minutes minimizes side reactions .

What computational tools support the design of these compounds?

Advanced Modeling

DFT-B3LYP/6-31G(d,p) calculations optimize geometries and predict electronic properties. For example, frontier molecular orbitals (HOMO-LUMO) of triazole-thiadiazole hybrids correlate with antifungal activity .

How should conflicting biological data be interpreted?

Case Study : The Ni(II)-HL complex lacks antimicrobial activity despite structural similarity to active Fe(II)/Co(II) analogs. This discrepancy arises from tetrahedral geometry reducing ligand field stabilization, limiting membrane interaction .

What challenges arise in crystallographic studies of these compounds?

Advanced Structural Analysis

SHELXL refines high-resolution crystal structures but struggles with twinned data or low-resolution datasets. For example, hydrogen bonding networks in hydrazone derivatives require precise occupancy refinement .

How do substituents influence bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.